N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups, including chloro, methyl, methoxy, and thiadiazole, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiadiazole Core: The synthesis begins with the formation of the 1,3,4-thiadiazole core. This can be achieved by the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.
Introduction of Methoxybenzyl Group: The thiadiazole intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxybenzyl group.
Formation of Acetamide Linker: The resulting compound is further reacted with chloroacetyl chloride to form the acetamide linker.
Final Coupling: The final step involves the coupling of the intermediate with 4-chloro-2-methylaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the compound can lead to the formation of thiols or amines.
Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It may be used as a pesticide or herbicide, given its potential to inhibit the growth of certain pests and weeds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The presence of the thiadiazole ring and other functional groups allows it to form strong interactions with these targets, disrupting their normal function and leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(4-Chloro-2-methylphenyl)-2-((5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxyphenyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the 4-chloro-2-methylphenyl group, along with the methoxybenzyl-thiadiazole moiety, allows for unique interactions with biological targets and chemical reactivity that may not be observed in similar compounds.
Properties
CAS No. |
477313-77-2 |
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Molecular Formula |
C19H18ClN3O2S3 |
Molecular Weight |
452.0 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18ClN3O2S3/c1-12-9-14(20)5-8-16(12)21-17(24)11-27-19-23-22-18(28-19)26-10-13-3-6-15(25-2)7-4-13/h3-9H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
XGDWLQNQOFUUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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